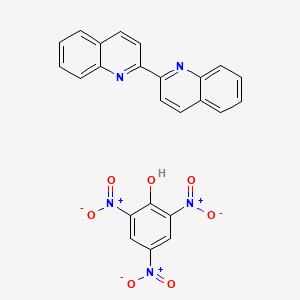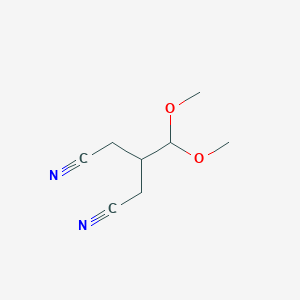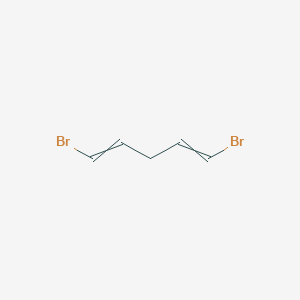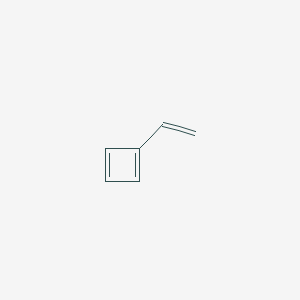
1-Ethenylcyclobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenylcyclobutadiene is an organic compound that consists of a cyclobutadiene ring with an ethenyl group attached. Cyclobutadiene itself is a highly reactive molecule due to its antiaromatic nature, making it an interesting subject for chemical research. The addition of an ethenyl group to cyclobutadiene introduces further complexity and potential for unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.
化学反応の分析
Types of Reactions
Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.
科学的研究の応用
Ethenylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.
Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.
Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.
作用機序
The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.
類似化合物との比較
Similar Compounds
Cyclobutadiene: The parent compound, known for its high reactivity and antiaromaticity.
Cyclooctatetraene: Another antiaromatic compound with a larger ring structure.
Benzene: An aromatic compound that contrasts with the antiaromatic nature of cyclobutadiene.
Uniqueness
Ethenylcyclobutadiene is unique due to the combination of the ethenyl group and the cyclobutadiene ring
特性
CAS番号 |
63943-67-9 |
|---|---|
分子式 |
C6H6 |
分子量 |
78.11 g/mol |
IUPAC名 |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
InChIキー |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


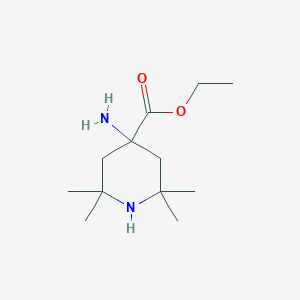
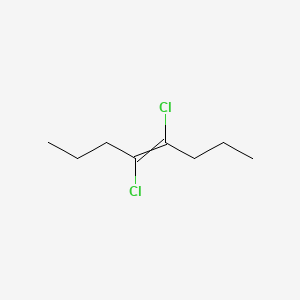
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
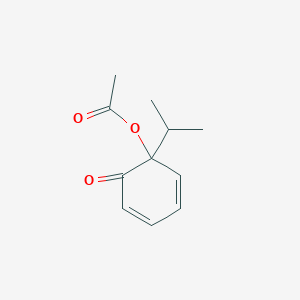
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
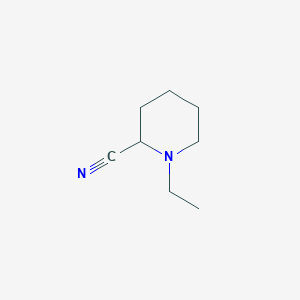
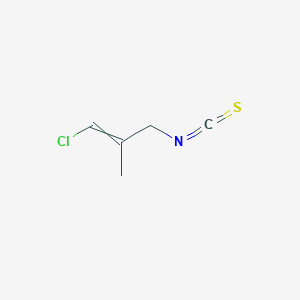

![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
